molecular formula C20H18FN3OS B2612626 N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide CAS No. 681269-20-5

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide

Cat. No.: B2612626
CAS No.: 681269-20-5
M. Wt: 367.44
InChI Key: GPVCJAPMFZBGIP-UHFFFAOYSA-N
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Description

“N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide” is a complex organic compound. It is related to a class of compounds known as pyrazoles, which are nitrogen-containing heterocycles . Pyrazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H )pyrimidinediones and their 2-thio analogues were obtained by reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate . The reaction of N - (2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1- (2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4 (1 H )pyridones .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. The combined spectral data obtained by 1 H-, 13 C-, 1 H/ 13 C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. The most convenient method is the reaction of aromatic amines with α,β-unsaturated acids, their esters, and nitriles . N -Substituted β-alanines have been shown to be versatile starting materials for the synthesis of a variety of heterocyclic systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the safety information for 2- (3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3 (2H)-one includes hazard statements such as H302-H315-H319-H335 .

Scientific Research Applications

Synthesis and Anticancer Activity

Research has explored the synthesis of related compounds and their anticancer activities. For instance, the synthesis of 6-Fluorobenzo[b]pyran derivatives, closely related to the chemical structure of interest, has shown significant anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers. These compounds exhibit their anticancer effects at low concentrations compared to the reference drug 5-fluorodeoxyuridine, highlighting their potential as therapeutic agents in cancer treatment (Hammam et al., 2005).

Antipsychotic-like Profile in Behavioral Animal Tests

Another area of research focuses on the derivatives of the compound showing an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This unique profile suggests potential applications in treating psychosis, offering an alternative to traditional antipsychotic agents that often interact with dopamine receptors and may lead to various side effects (Wise et al., 1987).

Anti-inflammatory, Analgesic, Antipyretic, and Platelet Antiaggregating Activities

Compounds with similar structures have been synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities. The 4-fluorophenyl derivative, in particular, showed remarkable activities in these areas, comparable to that of acetylsalicylic acid, suggesting its potential use in developing new therapeutic agents for pain, fever, inflammation, and thrombosis prevention (Menozzi et al., 1992).

Fluorescent Chemosensor for Metal Ion Detection

Additionally, research on the synthesis of novel pyrazoline derivatives has led to the development of fluorescent chemosensors for metal ion detection, particularly Fe3+ ions. These chemosensors exhibit an "on-off" fluorescence response upon interaction with Fe3+ ions, indicating their potential applications in environmental monitoring and bioanalytical assays to detect and quantify metal ions (Khan, 2020).

Synthesis of Novel Antimicrobial Agents

The chemical structure of interest also serves as a backbone for synthesizing novel antimicrobial agents. Research into benzo[d]thiazolyl substituted pyrazol-5-ones has yielded a new class of promising antibacterial agents, demonstrating significant activity against Staphylococcus aureus and Bacillus subtilis. These findings highlight the compound's role in the development of new antibiotics to combat resistant bacterial strains (Palkar et al., 2017).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their biological activity. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated .

Safety and Hazards

The safety and hazards associated with similar compounds have been studied. For instance, the safety information for 2- (3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3 (2H)-one includes hazard statements such as H302-H315-H319-H335 .

Future Directions

The future directions for research on similar compounds could include further investigation of their biological activity and potential applications in medicine. For instance, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c1-12-7-8-14(9-13(12)2)24-19(16-10-26-11-18(16)23-24)22-20(25)15-5-3-4-6-17(15)21/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVCJAPMFZBGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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